molecular formula C25H25Cl2N5O2 B605639 ASP9436 Dihydrochloride CAS No. 1401807-89-3

ASP9436 Dihydrochloride

Cat. No. B605639
CAS RN: 1401807-89-3
M. Wt: 498.41
InChI Key: TXXSLKUDIZOGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ASP9436 Dihydrochloride is a potent, selective and orally active phosphodiesterase 10A inhibitor.

Scientific Research Applications

  • Targeted Photothermal and Photodynamic Cancer Therapy

    • An aptamer switch probe (ASP) linking chlorin e6 (Ce6), a photosensitizer molecule, to the surface of gold nanorods was used for targeted cancer therapy. The ASP changes conformation in the presence of target cancer cells, driving Ce6 away from the gold surface and producing singlet oxygen for photodynamic therapy upon light irradiation. This approach enhances binding and therapeutic effect, combining photothermal and photodynamic therapy for high specificity and efficiency in cancer treatment (Wang et al., 2012).
  • Cognitive and Electrophysiological Effects in Schizophrenia Treatment

    • ASP4345, a novel dopamine D1 receptor positive allosteric modulator, showed promise in treating cognitive impairment associated with schizophrenia. This phase 1 study assessed the safety, tolerability, and pharmacodynamics of ASP4345, showing improvements in cognitive tests and neurophysiological biomarkers, suggesting potential improvement in psychomotor function, visual attention, and information processing (Desai et al., 2020).
  • Protection Against Doxorubicin-Induced Oxidative Stress

    • Aspalathin (ASP) demonstrated a protective effect against doxorubicin-induced oxidative stress in H9c2 cardiomyoblasts. ASP reversed apoptosis by improving antioxidant levels and mitochondrial membrane potential while inhibiting reactive oxygen species production and cellular apoptosis, indicating its therapeutic potential in preventing cardiotoxicity (Shabalala et al., 2019).

properties

CAS RN

1401807-89-3

Product Name

ASP9436 Dihydrochloride

Molecular Formula

C25H25Cl2N5O2

Molecular Weight

498.41

IUPAC Name

1-Methyl-5-(1-methyl-3-{[4-(1-methyl-1H-benzimidazol-4-yl)phenoxy]methyl}-1H-pyrazol-4-yl)pyridin-2(1H)-one Dihydrochloride

InChI

InChI=1S/C25H23N5O2.2ClH/c1-28-13-18(9-12-24(28)31)21-14-30(3)27-22(21)15-32-19-10-7-17(8-11-19)20-5-4-6-23-25(20)26-16-29(23)2;;/h4-14,16H,15H2,1-3H3;2*1H

InChI Key

TXXSLKUDIZOGSL-UHFFFAOYSA-N

SMILES

O=C1C=CC(C2=CN(C)N=C2COC3=CC=C(C4=C5N=CN(C)C5=CC=C4)C=C3)=CN1C.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ASP9436 Dihydrochloride;  ASP-9436 Dihydrochloride;  ASP 9436 Dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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